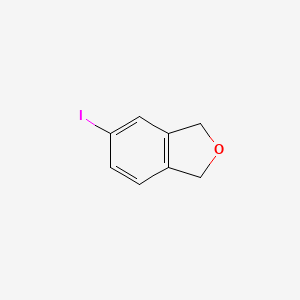

5-Iodo-1,3-dihydro-2-benzofuran

Description

Significance of the 1,3-Dihydro-2-benzofuran Scaffold in Contemporary Organic Chemistry

The 1,3-dihydro-2-benzofuran scaffold, also known as phthalan (B41614), is a privileged structural motif in the fields of organic and medicinal chemistry. researchgate.netkoreascience.kr This core is a component in a vast number of biologically active natural products and synthetic compounds, including approved drugs. researchgate.netacs.org The interest in compounds containing this scaffold is consistently growing due to their numerous biological and pharmacological properties, which include anti-tumor, antibacterial, anti-inflammatory, and antidepressive activities. koreascience.krresearchgate.net

The prevalence of the 2,3-dihydrobenzofuran (B1216630) framework in nature, particularly in the Asteraceae plant family, underscores its importance. researchgate.net Natural products containing this core structure exhibit a wide range of biological activities, such as anticancer, antimalarial, antifungal, and anti-HIV properties. researchgate.net As a result, the development of synthetic methods to access and elaborate upon this scaffold is of significant interest to chemists. researchgate.net The versatility of the benzofuran (B130515) ring system allows for the creation of diverse molecular libraries with varied physicochemical properties, making them suitable for lead-like compounds in drug discovery. acs.org

Strategic Importance of Iodinated 1,3-Dihydro-2-benzofuran Derivatives in Synthetic Design and Molecular Complexity

The introduction of a halogen, specifically iodine, onto the 1,3-dihydro-2-benzofuran scaffold, as seen in 5-Iodo-1,3-dihydro-2-benzofuran (B6230647), is a strategic decision in synthetic organic chemistry. Halogenated benzofuran derivatives have been shown to possess significantly increased biological activities in some cases, which is partly attributed to the ability of halogens to form "halogen bonds" that can improve binding affinity with biological targets. nih.gov

Beyond modulating biological activity, the iodine atom serves as a versatile functional handle for constructing more complex molecules. Iodinated aromatic compounds are crucial substrates for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, such as the Sonogashira, Suzuki, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, iodocyclization of functionalized alkynes is an efficient methodology for synthesizing benzofuran heterocycles. medcraveonline.com Furthermore, derivatives like 3-iodo-2-amidobenzofurans can be readily transformed into 3-aryl-, 3-alkynyl-, and 3-vinyl-2-amidobenzofurans through these powerful coupling reactions. organic-chemistry.org This capability makes compounds like this compound valuable building blocks, enabling chemists to readily diversify the core structure and synthesize libraries of complex molecules for various applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IO |

|---|---|

Molecular Weight |

246.04 g/mol |

IUPAC Name |

5-iodo-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C8H7IO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |

InChI Key |

IPSKKAJUZRMDJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1,3 Dihydro 2 Benzofuran and Analogous Iodinated Dihydrobenzofurans

Precursor-Based Annulation and Cyclization Approaches to the Dihydrobenzofuran Ring System

The construction of the dihydrobenzofuran skeleton from linear precursors is a fundamental approach in organic synthesis. These methods often involve the formation of key carbon-oxygen or carbon-carbon bonds in a cyclization step.

The intramolecular oxa-Michael reaction, or conjugate addition, is a powerful tool for the formation of cyclic ethers. In this reaction, a tethered alcohol nucleophile attacks an activated α,β-unsaturated system, leading to ring closure. Bifunctional catalysts, such as iminophosphoranes (BIMP), have been shown to be highly effective in promoting enantioselective intramolecular oxa-Michael reactions of alcohols onto α,β-unsaturated esters and amides. nih.govacs.org This methodology has demonstrated broad scope, successfully yielding substituted tetrahydrofurans, tetrahydropyrans, and dihydro-(iso)-benzofurans with high yields and enantioselectivity. nih.govacs.org

While direct synthesis of 5-iodo-1,3-dihydro-2-benzofuran (B6230647) via this method is not explicitly detailed in the reviewed literature, the synthesis of analogous substituted derivatives suggests its potential applicability. For instance, the synthesis of N-(5-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide has been achieved, showcasing the compatibility of halogen substituents within similar ring systems. koreascience.kr The success of these reactions often depends on the nature of the catalyst and the substrate. For example, some bifunctional amine catalysts that are effective for producing enantioenriched benzofurans are less successful in forming simple tetrahydrofurans, highlighting the nuanced control required for these transformations. nih.govacs.org

A related strategy involves the intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with amines, which provides an efficient route to 1-aminophthalan derivatives. koreascience.kr This demonstrates the versatility of the phthalan (B41614) ring system in accommodating various functionalities.

Table 1: Examples of Substituted 1,3-Dihydroisobenzofurans Synthesized via Cyclization Reactions

| Compound Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| Enantioenriched Dihydrobenzofurans | Alcohols and tethered α,β-unsaturated esters/amides | Intramolecular Oxa-Michael | nih.govacs.org |

| N-(5-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide | 1,3-dihydro-2-benzofuran-1-ols and amines | Intramolecular Oxa-Mannich | koreascience.kr |

Rhodium(III)-catalyzed cascade reactions offer a sophisticated approach to constructing complex cyclic systems. One such method involves the addition of a C-H bond across an alkene and a carbonyl group in a single cascade. nih.gov When an enone and an aldehyde are tethered within the same molecule, this reaction can lead to the formation of cyclic β-hydroxy ketones with three contiguous stereocenters, often with high diastereoselectivity. nih.govnih.gov

These cyclic β-hydroxy ketones are valuable intermediates that can be further transformed into dihydrobenzofuran structures. The reaction proceeds under mild conditions and has been shown to be effective for a range of substrates, including those with electron-donating and electron-withdrawing groups on an aromatic ring. nih.gov The introduction of heteroatoms like oxygen and nitrogen into the tether is also well-tolerated, leading to substituted tetrahydropyrans and piperidines, respectively. nih.gov While the direct synthesis of iodinated dihydrobenzofurans using this cascade is not explicitly documented, the versatility of the reaction suggests its potential for creating appropriately substituted precursors.

Table 2: Rh(III)-Catalyzed Cyclization of Enone-Tethered Aldehydes

| Substrate Features | Product Type | Key Features of the Reaction | Reference |

|---|---|---|---|

| Phenyl ring with various substituents | β-hydroxy ketones | High diastereoselectivity, mild conditions | nih.gov |

| Alkyl enone | β-hydroxy ketones | Effective with weaker acceptors | nih.gov |

| Oxygen or nitrogen in tether | Substituted tetrahydropyran (B127337) or piperidine | Heteroatom tolerance | nih.gov |

The formation of the dihydrobenzofuran ring can be achieved through nucleophilic substitution reactions. One strategy involves a tandem SNAr/5-exo-trig cyclization. In this approach, N-alkyl- or -arylimines derived from o-fluorobenzaldehydes react with diarylmethoxide coupling partners to yield 3-amino-2,3-dihydro-2,2-diarylbenzofurans. nih.govfigshare.com This demonstrates the feasibility of using ortho-halogenated precursors for cyclization.

Another avenue involves the nucleophilic substitution of activated alkyl fluorides, which can be facilitated by hydrogen-bond donor solvents like water or hexafluoroisopropanol (HFIP). researchgate.net While alkyl fluorides are often considered inert, benzylic fluorides can undergo nucleophilic displacement, providing a route to introduce a variety of functional groups. researchgate.net

The use of Grignard reagents (organomagnesium compounds) in nucleophilic aromatic substitution offers a powerful method for C-C bond formation. It has been shown that an ortho-fluoro or methoxy (B1213986) group on unprotected benzoic or naphthoic acids can be displaced by Grignard or organolithium reagents to produce substituted aromatic acids in high yields. researchgate.net This type of reaction, proceeding via an addition/elimination mechanism, avoids the need for a metal catalyst and protection of the carboxylic acid group. researchgate.net While the direct formation of Grignard reagents from alkyl fluorides is challenging due to the strength of the C-F bond, they can be prepared through alternative methods. stackexchange.com The cross-coupling of alkyl fluorides with organozinc compounds, driven by the stability of the Zn-F bond, has also been developed. nih.gov

A common strategy for synthesizing dihydrobenzofurans involves the initial construction of a benzofuran (B130515) ring followed by its reduction. A multitude of condensation reactions can be employed to form the benzofuran core. organic-chemistry.org For instance, the reaction of O-arylhydroxylamine hydrochlorides with ketones can directly yield benzofuran derivatives. organic-chemistry.org Another approach is the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org

Once the benzofuran ring is formed, it can be reduced to the corresponding 2,3-dihydrobenzofuran (B1216630). This two-step approach provides access to a wide variety of substituted dihydrobenzofurans, as the initial benzofuran synthesis can be tailored to include the desired substituents, such as an iodine atom. The total synthesis of various natural products containing the benzofuran moiety often relies on such multi-step sequences involving condensation and cyclization reactions. rsc.org

Transition Metal-Catalyzed Syntheses of Iodinated Dihydrobenzofurans

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of heterocyclic compounds, offering high efficiency and functional group tolerance under mild conditions. rsc.org

Palladium-catalyzed reactions are particularly well-suited for the synthesis of iodinated dihydrobenzofurans. One efficient method is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. nih.gov This reaction is quite general, allowing for the use of various dienes and both electron-rich and electron-deficient o-iodoaryl acetates, providing a direct route to iodinated dihydrobenzofurans. nih.gov The proposed mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination to regenerate the catalyst. nih.gov

Another powerful strategy is the domino C-C/C-O arylation reaction. For example, a highly regioselective synthesis of 7-iodobenzo[b]furans has been developed using the palladium-catalyzed reaction of 5-substituted-1,2,3-triiodobenzenes with benzylketones. nih.govresearchgate.net This method allows for the creation of densely functionalized benzofurans with an iodine atom at a specific position, which can then serve as a handle for further synthetic modifications. nih.gov

Sonogashira coupling, a palladium-copper co-catalyzed reaction, is also frequently employed. This reaction can couple a terminal alkyne with an aryl halide. In the context of benzofuran synthesis, an o-iodophenol can be coupled with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring. rsc.orgacs.org This approach has been used in the total synthesis of natural products, where, for example, a 3-hydroxy-2-iodobenzaldehyde (B1339092) is coupled with an ethynylbenzene analog to construct the benzofuran core. rsc.org The resulting iodinated benzofuran can then be further elaborated.

Table 3: Palladium-Catalyzed Syntheses of Iodinated (Dihydro)Benzofurans

| Reaction Type | Precursors | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Annulation | 1,3-Dienes and o-Iodoaryl acetates | Dihydrobenzofurans | General, regioselective, stereoselective | nih.gov |

| Domino α-arylation/ intramolecular O-arylation | 5-Substituted-1,2,3-triiodoarenes and benzylketones | 7-Iodobenzo[b]furans | Highly regioselective, provides handle for further functionalization | nih.govresearchgate.net |

Copper-Catalyzed Methodologies for Benzofuran Formation Relevant to Dihydrobenzofuran Analogs

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans and their dihydro counterparts. nih.govacs.org Copper catalysts have been successfully used in the ring closure of aryl o-bromobenzyl ketones to afford benzofurans. nih.gov One-pot processes have been developed that utilize copper catalysis for the O-arylation step following an initial iron-catalyzed halogenation of an aryl ring. acs.org This dual catalytic system allows for the synthesis of a variety of structurally diverse benzofurans. acs.org Furthermore, copper-catalyzed domino reactions, such as the Sonogashira coupling followed by intramolecular cyclization, highlight the versatility of copper in constructing the 1,3-dihydro-2-benzofuran skeleton. nih.gov A mild, copper-catalyzed C-H functionalization reaction has also been described for the synthesis of functionalized dihydrobenzofurans, proceeding through a diaryl-λ3-iodane intermediate. nih.gov

Gold-Catalyzed Cycloisomerization with Iodine Shifts

Gold catalysts have emerged as powerful tools for the cycloisomerization of various unsaturated systems, including those leading to dihydrobenzofuran derivatives. nih.govnih.gov Gold(I) complexes can catalyze the cycloisomerization of 1-(iodoethynyl)-2-(1-methoxyalkyl)arenes to yield 3-iodo-1-substituted-1H-indenes. nih.gov This transformation involves an initial activation of the alkyne by the gold catalyst, followed by a 1,2-iodine shift and subsequent C-H activation. nih.gov While this specific example leads to indenes, the underlying principles of gold-catalyzed alkyne activation and subsequent cyclization are relevant to the synthesis of dihydrobenzofurans. Gold-catalyzed reactions of nitrogen-tethered 1,8-diynes have been shown to produce diverse polycyclic systems through selective cycloisomerization pathways. elsevierpure.com

Cobalt-Catalyzed Reductive Cyclization Approaches

While less common than palladium or copper, cobalt catalysis presents an alternative for the construction of heterocyclic systems. Although specific examples for the direct synthesis of this compound using cobalt are not prevalent in the reviewed literature, cobalt has been utilized in related cyclization reactions. The development of novel transition metal-catalyzed approaches is an ongoing area of research, and cobalt's unique reactivity may offer future opportunities for the synthesis of dihydrobenzofurans. nih.gov

Metal-Free and Organocatalytic Approaches to Dihydrobenzofurans

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for the synthesis of heterocyclic compounds, driven by the principles of green chemistry. nih.govresearchgate.net Several metal-free protocols for the construction of 2,3-dihydrobenzofurans have been reported. nih.gov One such method involves a cascade reaction of an ortho-allyloxy benzenediazonium (B1195382) salt with thiophenols, catalyzed by an organic base, to afford dihydrobenzofuran skeletons in good yields. nih.gov Another catalyst-free approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides. nih.gov Additionally, a [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base has been developed for the synthesis of substituted dihydrobenzofurans. nih.gov Organocatalysis, utilizing small organic molecules to catalyze reactions, has also emerged as a powerful tool. researchgate.net For instance, asymmetric phosphoric acid catalysts have been used for the enantioselective preparation of 2,3-dihydrobenzofuran derivatives via a [3+2] annulation reaction. nih.gov These metal-free and organocatalytic approaches offer sustainable alternatives to traditional metal-catalyzed methods.

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, prized for their mild reaction conditions and unique reactivity, often mimicking transition metals while being environmentally more benign. cardiff.ac.ukbeilstein-journals.org These reagents are particularly effective in mediating oxidative cyclization reactions to form heterocyclic systems.

One prominent application is the metal-free cyclization of ortho-hydroxystilbenes to generate 2-arylbenzofurans. cardiff.ac.ukorganic-chemistry.org In these reactions, a stoichiometric amount of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in a solvent like acetonitrile, facilitates the intramolecular C-O bond formation. cardiff.ac.uk The reaction can also proceed catalytically, where 10 mol% of PIDA is used in conjunction with a co-oxidant like m-chloroperbenzoic acid (m-CPBA) to regenerate the active iodine(III) species. researchgate.net The proposed mechanism involves the activation of the alkene by the iodine(III) species, which triggers an intramolecular cyclization by the phenolic oxygen. beilstein-journals.orgresearchgate.net

While many examples focus on the formation of the fully aromatic benzofuran ring from precursors like stilbenes or chalcones, the underlying principle of activating a double bond for intramolecular attack by a phenol (B47542) is applicable to dihydrobenzofuran synthesis. researchgate.netthieme-connect.de For instance, PIDA-mediated oxidation and coupling cyclization of β-dicarbonyl compounds with hydroquinones can produce 5-hydroxybenzofurans, demonstrating the reagent's utility in functionalizing the benzene (B151609) ring during heterocycle formation. thieme-connect.de The versatility of hypervalent iodine reagents is further highlighted in their ability to catalyze cyclizations of N-alkenylamides, where the reaction's course can be directed toward either O-cyclization or N-cyclization depending on the substrate's structure. beilstein-journals.orgnih.gov

| Reagent System | Precursor Type | Product Type | Yield | Reference |

| PhI(OAc)₂ (stoichiometric) | o-Hydroxystilbenes | 2-Arylbenzofurans | Good to Excellent | cardiff.ac.ukorganic-chemistry.org |

| PhI(OAc)₂ (10 mol%), m-CPBA | o-Hydroxystilbenes | 2-Arylbenzofurans | Good to Excellent | researchgate.net |

| PIDA | Hydroquinones + β-dicarbonyls | 5-Hydroxybenzofurans | Up to 96% | thieme-connect.de |

| Iodoanisole, m-CPBA | N-Bishomoallylamide | Prolinol | Up to 44% | beilstein-archives.org |

Acid-Catalyzed Cyclization Reactions for Benzofuran Ring Construction

Acid catalysis provides a classic and effective pathway for constructing the benzofuran ring system. Both Brønsted and Lewis acids can be employed to promote the intramolecular cyclization of suitable precursors. A common strategy involves the cyclization of 2-allylphenols, which can be accessed via Claisen rearrangement of aryl allyl ethers.

More directly, iodine has been shown to catalyze the cyclization of chalcones with aldehydes, such as isobutyraldehyde, to yield substituted 2,3-dihydrobenzofuran derivatives. This method is notable for being metal-free and proceeding under mild conditions, tolerating a wide range of functional groups on the chalcone (B49325) backbone. organic-chemistry.orgresearchgate.net The reaction is optimized without a solvent at elevated temperatures (110 °C), showcasing an efficient route to these heterocyclic cores. organic-chemistry.org

Lewis acids like AlCl₃, in combination with a protic acid such as trifluoroacetic acid (TFA), can effectively catalyze the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes to regioselectively produce benzofuranones, which are closely related to the dihydrobenzofuran scaffold. nsf.gov This cascade reaction demonstrates how acid catalysis can orchestrate complex transformations to build the desired heterocyclic system with high control over substituent placement. nsf.gov

| Catalyst(s) | Precursors | Product Type | Yield | Reference |

| I₂ | Chalcones + Isobutyraldehyde | 2,3-Dihydrobenzofurans | Good (e.g., 67%) | researchgate.net |

| AlCl₃, TFA | 3-Hydroxy-2-pyrone + Nitroalkene | Benzofuranone | 49% | nsf.gov |

Organocatalytic Intramolecular Reactions for Enantioselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric organocatalysis for the synthesis of chiral heterocycles. Dihydrobenzofurans, which can possess multiple stereocenters, are prime targets for these methodologies.

A highly successful approach involves the intramolecular Michael addition of an ortho-hydroxyphenyl-substituted α,β-unsaturated system. Bifunctional organocatalysts, which contain both a hydrogen-bond donor (e.g., thiourea, squaramide) and a basic site (e.g., tertiary amine), are particularly effective. For example, a primary amine-thiourea catalyst derived from (R,R)-1,2-diphenylethylamine and a glucosyl scaffold catalyzes the cyclization of (E)-2-(2-hydroxybenzylidene)-3-oxobutanoates to afford trans-dihydrobenzofurans in high yields and with excellent enantioselectivities (94 to >99% ee). acs.org

Similarly, squaramide-based catalysts derived from cinchona alkaloids have been employed in the asymmetric domino Friedel-Crafts/SN2 reaction of phenol derivatives with (Z)-α-bromonitroalkenes. rsc.orgrsc.orgrawdatalibrary.net This method provides access to enantiomerically enriched dihydrobenzofuran derivatives with excellent enantioselectivity (up to >99% ee) under mild conditions and with low catalyst loading (5 mol%). rsc.orgrsc.org The success of these catalysts hinges on their ability to simultaneously activate the electrophile and the nucleophile within a chiral environment, thereby controlling the stereochemical outcome of the ring-closing step.

Table of Enantioselective Organocatalytic Syntheses of Dihydrobenzofurans

| Catalyst Type | Reaction Type | Substrates | Key Findings | Reference |

| Primary Amine-Thiourea | Intramolecular Michael Addition | o-Hydroxyphenyl α,β-unsaturated esters | High yields, trans selectivity, 94 to >99% ee | acs.org |

| Quinine-Squaramide | Domino Friedel-Crafts/SN2 | Phenols + (Z)-α-bromonitroalkenes | Up to >99% ee, 5 mol% catalyst loading | rsc.orgrsc.org |

Regioselective Iodination and Halogenation Strategies for Dihydrobenzofuran Scaffolds

Introducing an iodine atom at a specific position on the dihydrobenzofuran scaffold, such as the C-5 position, requires a regioselective halogenation strategy. This can be accomplished either by direct iodination of a pre-formed dihydrobenzofuran ring or by using an iodinated precursor in the cyclization step.

A classic method for the direct and regioselective iodination of aromatic compounds under neutral conditions involves the use of iodine in combination with mercury(II) oxide (HgO). This reagent system has been successfully applied to the iodination of various benzocyclic compounds, including benzofurans and benzopyrans. imperial.ac.uk The reaction typically proceeds by stirring the substrate with HgO and I₂ in a solvent like dichloromethane (B109758) at room temperature, offering a mild alternative to harsher, acid-liberating methods. imperial.ac.uk The regioselectivity is governed by the electronic properties of the substrate.

Alternatively, an iodinated dihydrobenzofuran can be constructed from an already iodinated starting material. For example, a 7-iodobenzofuran (B2966259) was synthesized via a tandem α-arylation/intramolecular O-arylation of a 5-substituted-1,2,3-triiodobenzene with a benzylketone. researchgate.netresearchgate.net This strategy ensures the iodine atom is precisely placed prior to the formation of the heterocyclic ring.

Another powerful strategy is iodocyclization, where an iodine source is used to both trigger the cyclization and incorporate an iodine atom into the product. This has been effectively used in the synthesis of benzofurans from ethoxyethyl ether-substituted alkynes using bis(2,4,6-collidine)iodonium hexafluorophosphate (B91526) as the iodinating agent. medcraveonline.com Such reactions are often extremely fast and high-yielding, providing a direct route to iodinated heterocycles. medcraveonline.com

Reactivity and Synthetic Applications of 5 Iodo 1,3 Dihydro 2 Benzofuran As a Versatile Building Block

Cross-Coupling Reactions at the Carbon-Iodine Bond for C-C and C-Heteroatom Bond Formation.researchgate.netresearchgate.netorganic-chemistry.org

The presence of the iodo substituent on the aromatic ring of 5-Iodo-1,3-dihydro-2-benzofuran (B6230647) makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, allowing for the introduction of a wide array of functional groups and molecular fragments.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation.researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. semanticscholar.orgnih.gov In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 5-position. The general reaction involves the palladium-catalyzed coupling of the iodo-substituted dihydrobenzofuran with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a base. semanticscholar.orgresearchgate.net

Microwave-assisted Suzuki-Miyaura coupling reactions have been shown to be effective for the synthesis of 5-arylbenzofuran-2-carboxylates, highlighting the utility of this methodology for creating functionalized benzofuran (B130515) systems. researchgate.net The choice of catalyst, base, and solvent system is crucial for achieving high yields and functional group tolerance. semanticscholar.orgresearchgate.net This approach has been successfully applied to synthesize libraries of 2-arylbenzofuran and 2,3-dihydro-2-aryl-benzofuran derivatives, demonstrating its importance in diversity-oriented synthesis. acs.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex | K2CO3 | EtOH/H2O | 2-(4-Arylphenyl)benzofuran | Good to Excellent | nih.gov |

| 5-Bromobenzofuran-2-carboxylate | Arylboronic acid | 2-Quinolinealdoxime-Pd(II) complex | Cs2CO3 | Toluene | 5-Arylbenzofuran-2-carboxylate | 93-96 | researchgate.net |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acid/pinacol ester | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37-72 | mdpi.com |

Sonogashira Coupling for Alkyne Introduction and Further Annulation.acs.orgresearchgate.netresearchgate.net

The Sonogashira coupling reaction provides a direct method for the introduction of alkyne moieties onto the dihydrobenzofuran scaffold, creating valuable intermediates for further transformations. This palladium and copper co-catalyzed reaction couples this compound with a terminal alkyne. The resulting 5-alkynyl-1,3-dihydro-2-benzofurans can then undergo a variety of subsequent reactions, including annulations, to construct more complex fused heterocyclic systems. researchgate.net

For instance, the alkyne functionality can participate in intramolecular cyclization reactions, leading to the formation of new rings. These annulation strategies are powerful tools for the modular assembly of functionalized dihydrobenzofurans and related structures. researchgate.netresearchgate.net Catalyst-free synthesis of benzofurans from ortho-hydroxy aryl alkynes and sulfur ylides has also been reported, proceeding through an isomerization/nucleophilic addition/cyclization/aromatization cascade. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions Utilizing the Iodo Moiety

Beyond Suzuki and Sonogashira couplings, the iodo group in this compound can participate in a variety of other transition metal-catalyzed reactions.

Heck Reaction: The Heck reaction allows for the palladium-catalyzed coupling of the aryl iodide with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group. organic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org Dehydrogenative Heck reactions of five-membered heteroarenes have also been extensively studied. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.org This method is a powerful tool for the synthesis of aryl amines and has been applied to the synthesis of highly fluorescent benzodifuran-based organic semiconductors. nih.govresearchgate.net

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an organostannane reagent. This reaction offers an alternative method for the formation of carbon-carbon bonds.

Nucleophilic Substitution Reactions and Derivatization Strategies.researchgate.net

While direct nucleophilic aromatic substitution on the electron-rich benzene (B151609) ring of this compound is generally challenging, the iodo group can be transformed into other functionalities that are more susceptible to nucleophilic attack. For example, the iodo group can be converted to a more reactive leaving group, facilitating substitution reactions.

Alternatively, derivatization strategies can be employed to introduce nucleophiles. The synthesis of novel benzofuran-heterocycle hybrids has been achieved through nucleophilic substitution on intermediates derived from 2-aryl-5-hydroxy benzofuran ethyl formate. nih.gov

Functional Group Interconversions and Further Transformations at the Dihydrobenzofuran Core

The iodo substituent in this compound can be subjected to various functional group interconversions. For instance, it can be reduced to a hydrogen atom, or converted into other halogen atoms or a boronic ester functionality for further cross-coupling reactions.

The dihydrobenzofuran core itself can also undergo transformations. For example, oxidation of the dihydrofuran ring can lead to the corresponding benzofuran. Conversely, reduction of a benzofuran can yield a dihydrobenzofuran. diva-portal.orgcnr.it The synthesis of 5-hydroxybenzofurans has been achieved via tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones. thieme-connect.de

Integration into Diversity-Oriented Synthesis of Benzofuran and Dihydrobenzofuran Libraries.researchgate.net

This compound and related structures are valuable starting materials for diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of a wide range of structurally diverse molecules. acs.orgnih.gov By employing a combination of the reactions described above, such as Suzuki-Miyaura couplings and subsequent transformations, libraries of benzofuran and dihydrobenzofuran derivatives can be efficiently constructed. acs.orgnih.govresearchgate.net These libraries are crucial for the discovery of new bioactive compounds, as the benzofuran and dihydrobenzofuran scaffolds are present in numerous natural products and pharmaceuticals with a wide range of biological activities. acs.orgdiva-portal.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Aryl-1,3-dihydro-2-benzofuran |

| 5-Heteroaryl-1,3-dihydro-2-benzofuran |

| 5-Alkynyl-1,3-dihydro-2-benzofuran |

| 2-Arylbenzofuran |

| 2,3-Dihydrobenzofuran (B1216630) |

| 2-Arylbenzofuran-3-carboxamide |

| 2,3-Dihydro-2-aryl-benzofuran-3-carboxamide |

| 2-(4-Bromophenyl)benzofuran |

| 5-Bromobenzofuran-2-carboxylate |

| 5-Arylbenzofuran-2-carboxylate |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 5-Iodoimidazo[1,2-d] acs.orgresearchgate.netresearchgate.netthiadiazole |

| 5-Arylimidazo[1,2-d] acs.orgresearchgate.netresearchgate.netthiadiazole |

| 2-Aryl-5-hydroxy benzofuran ethyl formate |

| 5-Hydroxybenzofuran |

| ortho-Hydroxy aryl alkyne |

| Sulfur ylide |

| Arylboronic acid |

| Terminal alkyne |

| Alkene |

| Primary amine |

| Secondary amine |

| Organostannane |

| β-Dicarbonyl compound |

Computational Chemistry and Theoretical Investigations of Iodinated Dihydrobenzofurans

Electronic Structure and Reactivity Modeling of the 5-Iodo-1,3-dihydro-2-benzofuran (B6230647) System

The electronic structure of a molecule is fundamental to its stability and reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to model these characteristics. For the this compound system, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds.

The introduction of an iodine atom at the 5-position of the 1,3-dihydro-2-benzofuran scaffold significantly influences its electronic properties. Iodine, being a large and polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that can direct crystal packing and molecular recognition. nih.gov

Theoretical modeling provides key metrics to quantify reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

Local Reactivity Descriptors: Based on conceptual DFT, local reactivity descriptors can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attacks. semanticscholar.org

Below is an illustrative table of theoretical electronic properties that could be obtained for this compound using a DFT method like B3LYP.

Table 1: Illustrative Theoretical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| Iodine Atomic Charge (NBO) | -0.15 e | Quantifies the partial charge on the iodine atom. |

Quantum Chemical Studies of Reaction Mechanisms and Transition States for Synthetic Pathways

Quantum chemical calculations are indispensable for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.

For this compound, a common synthetic route would be the electrophilic iodination of 1,3-dihydro-2-benzofuran. Computational modeling could be used to:

Compare Reaction Pathways: Determine whether the iodine atom would preferentially add to the 5-position over other possible positions (e.g., 4, 6, or 7) by calculating the activation energies for each pathway. The pathway with the lowest activation energy barrier is the most kinetically favorable.

Analyze Transition State Structures: Elucidate the geometry of the transition state to understand the synchronous or asynchronous nature of bond-forming and bond-breaking events.

Evaluate Solvent Effects: Model the reaction in different solvents using continuum models (like PCM) to see how the solvent influences the reaction energetics and mechanism. semanticscholar.org

The following table provides a hypothetical comparison of calculated activation energies for the iodination of 1,3-dihydro-2-benzofuran at different positions on the benzene (B151609) ring, illustrating how computational chemistry can predict regioselectivity.

Table 2: Illustrative Calculated Activation Energies for Iodination of 1,3-dihydro-2-benzofuran

| Position of Iodination | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4-Position | 22.5 | Minor product |

| C5-Position | 18.0 | Major product |

| C6-Position | 21.8 | Minor product |

| C7-Position | 19.5 | Significant byproduct |

Prediction of Spectroscopic Properties and Conformational Analysis to Aid Structural Elucidation

Computational chemistry serves as a powerful ally in the structural elucidation of newly synthesized compounds. By predicting spectroscopic data, it can provide a direct comparison to experimental results, helping to confirm or refute a proposed structure.

NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The high correlation often found between calculated and experimental shifts can be decisive in assigning the correct structure. semanticscholar.org

Vibrational (IR/Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical infrared (IR) or Raman spectrum. This allows for the assignment of specific absorption bands to the corresponding vibrational modes (e.g., C-H stretch, C-O-C bend, C-I stretch).

Conformational Analysis: The 1,3-dihydro-2-benzofuran molecule is not perfectly planar due to the saturated five-membered dihydrofuran ring. This ring can adopt different conformations (e.g., envelope or twisted forms). Computational methods can calculate the relative energies of these conformers to determine the most stable geometry in the gas phase or in solution. Studies on related benzofuran (B130515) systems show the core nine-atom unit tends to be nearly planar, which serves as a good starting point for such an analysis. nih.gov

This table illustrates how computationally predicted spectroscopic data for this compound would be compared with experimental findings.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Nucleus/Group | Experimental Value | Calculated Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift | C-I (C5) | ~90 ppm | ~92 ppm |

| ¹H NMR Chemical Shift | H4 | ~7.5 ppm | ~7.6 ppm |

| IR Frequency | Aromatic C-I Stretch | ~650 cm⁻¹ | ~655 cm⁻¹ |

| IR Frequency | Aliphatic C-O Stretch | ~1050 cm⁻¹ | ~1058 cm⁻¹ |

Advanced Synthetic Applications of 5 Iodo 1,3 Dihydro 2 Benzofuran in Complex Molecule Synthesis

Role as a Key Intermediate in the Total Synthesis of Natural Products Bearing Benzofuran (B130515) and Dihydrobenzofuran Cores

The 1,3-dihydro-2-benzofuran moiety, also known as a phthalan (B41614) ring system, is a core structural motif present in a variety of biologically active natural products. The introduction of an iodine atom at the 5-position of this scaffold, as seen in 5-Iodo-1,3-dihydro-2-benzofuran (B6230647), provides a crucial handle for synthetic chemists to elaborate the molecule further. The carbon-iodine bond is particularly amenable to a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

While direct examples of the total synthesis of natural products explicitly starting from this compound are not extensively documented in readily available literature, the strategic importance of iodo-functionalized aromatic compounds in the synthesis of benzofuran and dihydrobenzofuran-containing natural products is well-established. The iodine substituent serves as a versatile precursor for introducing various side chains and functional groups, which are essential for building the complexity of natural product skeletons.

For instance, in hypothetical synthetic strategies, this compound could be envisioned as a key building block in the synthesis of natural products containing a substituted dihydrobenzofuran core. The iodine atom allows for the strategic introduction of alkyl, alkenyl, or aryl groups through well-established cross-coupling methodologies such as the Suzuki, Heck, or Sonogashira reactions. This approach enables the convergent assembly of complex molecular frameworks, where the dihydrobenzofuran core is coupled with other intricate fragments to complete the target natural product.

The following table outlines the potential utility of this compound in the synthesis of natural products based on the general reactivity of iodoarenes in cross-coupling reactions.

| Reaction Type | Potential Application in Natural Product Synthesis | Key Bond Formation |

| Suzuki Coupling | Introduction of aryl or vinyl groups to the dihydrobenzofuran core. | C(sp2)-C(sp2) or C(sp2)-C(sp) |

| Heck Coupling | Formation of carbon-carbon bonds by coupling with alkenes. | C(sp2)-C(sp2) |

| Sonogashira Coupling | Introduction of alkynyl moieties, which can be further functionalized. | C(sp2)-C(sp) |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds to introduce amine functionalities. | C(sp2)-N |

| Stille Coupling | Coupling with organostannanes to form complex carbon frameworks. | C(sp2)-C(sp2) |

These reactions highlight the synthetic versatility that the iodo group imparts to the 1,3-dihydro-2-benzofuran scaffold, making it a theoretically valuable, albeit underexplored, intermediate in the total synthesis of natural products.

Scaffold for the Development of Advanced Organic Materials and Functional Molecules (e.g., Photoelectronic Devices)

The unique electronic and structural properties of the 1,3-dihydro-2-benzofuran scaffold also make it an attractive candidate for the development of advanced organic materials. The incorporation of an iodine atom at the 5-position provides a strategic point for polymerization or for the attachment of functional moieties that can tune the material's properties for specific applications, such as in photoelectronic devices.

While specific research detailing the use of this compound in the fabrication of photoelectronic devices is limited, the principles of materials science suggest its potential utility. The iodo group can serve as a reactive site for the synthesis of conjugated polymers. Through reactions like Yamamoto or Suzuki polycondensation, monomers of this compound could theoretically be polymerized to create novel materials with interesting electronic and photophysical properties.

The dihydrobenzofuran unit itself can influence the planarity and electronic nature of a polymer backbone, which are critical factors in determining the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize this core at the 5-position via the iodo-substituent would allow for the fine-tuning of properties like solubility, charge transport, and energy levels.

The table below illustrates the potential applications of this compound as a scaffold in the development of functional organic materials.

| Material Class | Potential Synthetic Route | Potential Application |

| Conjugated Polymers | Suzuki Polycondensation, Yamamoto Polymerization | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Functional Dyes | Cross-coupling with chromophoric units | Dye-Sensitized Solar Cells (DSSCs), Fluorescent Probes |

| Small Molecule Semiconductors | Elaboration via cross-coupling to form extended π-systems | Organic Electronics |

Future Perspectives and Emerging Research Avenues in 5 Iodo 1,3 Dihydro 2 Benzofuran Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is influencing the synthesis of heterocyclic compounds like 5-iodo-1,3-dihydro-2-benzofuran (B6230647). Key areas of development include the use of less hazardous solvents, renewable starting materials, and energy-efficient catalytic systems.

Recent research in the broader field of benzofuran (B130515) synthesis has highlighted several promising green strategies. One such approach involves the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, as an alternative to volatile organic solvents. For instance, a one-pot synthesis of benzofuran derivatives has been reported using a choline (B1196258) chloride-ethylene glycol-based DES in the presence of a copper iodide catalyst. acs.orgnih.gov This method offers high yields and an environmentally friendly reaction medium. acs.orgnih.gov

Catalyst-free synthetic methods are also gaining traction. Researchers have developed a catalyst-free reaction between nitroepoxides and salicylaldehydes to produce benzofuran derivatives, with potassium carbonate as the base and dimethylformamide (DMF) as the solvent. acs.org Such methods reduce the reliance on potentially toxic and expensive metal catalysts.

Furthermore, iodine-catalyzed reactions present a sustainable alternative for the synthesis of dihydrobenzofuran derivatives. organic-chemistry.org Iodine is an inexpensive and readily available catalyst that can promote cyclization reactions under mild conditions, often without the need for a solvent. organic-chemistry.org Visible-light-induced photocatalysis is another emerging green technique, enabling oxidative [3+2] cycloadditions of phenols and alkenes using benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov These sustainable approaches, while not all yet applied directly to this compound, represent significant opportunities for future research in developing eco-friendly synthetic pathways to this and related compounds. frontiersin.org

Table 1: Comparison of Sustainable Synthetic Strategies for Benzofuran Derivatives

| Strategy | Catalyst | Solvent/Conditions | Advantages |

| Deep Eutectic Solvents | Copper Iodide | Choline chloride-ethylene glycol | Biodegradable, low toxicity, high yields acs.orgnih.gov |

| Catalyst-Free Synthesis | None (Base-mediated) | DMF, 110 °C | Avoids metal catalysts, simple procedure acs.org |

| Iodine Catalysis | Iodine | Solvent-free, 110 °C | Inexpensive catalyst, mild conditions organic-chemistry.org |

| Photocatalysis | Ruthenium complex | Visible light, ammonium persulfate | Uses light as an energy source, benign oxidant nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound scaffold offers fertile ground for the discovery of new chemical transformations. The presence of the iodine atom at the C5 position is particularly significant, as it provides a handle for a variety of cross-coupling and functionalization reactions.

Palladium-catalyzed reactions have been instrumental in the synthesis of functionalized dihydrobenzofurans. For example, the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates provides an efficient route to dihydrobenzofuran structures. nih.gov This methodology is quite general, allowing for the use of a wide range of dienes and substituted iodoaryl precursors. nih.gov Another novel palladium-catalyzed process involves the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, leading to the formation of 2-functionalized benzofurans after subsequent acid-catalyzed rearrangement or substitution. nih.gov

Recent advances in C-H functionalization offer a powerful tool for the direct modification of the benzofuran core, potentially bypassing the need for pre-functionalized starting materials. nih.govhw.ac.uk While much of this work has focused on other positions of the benzofuran ring, the application of these techniques to the dihydrobenzofuran system, including the direct introduction of substituents, is a promising area for future exploration. researchgate.netemory.edu

Unprecedented transformations are also being discovered. For instance, a scandium triflate-catalyzed [4+1] cycloaddition of para-quinone methides and isocyanides has been developed to access N-functionalized 2,3-disubstituted benzofurans. rsc.org The exploration of such novel cycloaddition strategies could lead to the rapid construction of complex molecules based on the this compound framework. The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is another exciting avenue that could lead to highly efficient and atom-economical syntheses of complex derivatives. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Approaches

The integration of enzymes into synthetic organic chemistry, known as chemoenzymatic synthesis, offers unparalleled selectivity and efficiency for the construction of complex molecules. nih.gov This approach is particularly promising for the synthesis of chiral compounds derived from this compound.

A significant breakthrough has been the development of a biocatalytic strategy for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds. nih.gov This method utilizes engineered myoglobin (B1173299) catalysts to perform a cyclopropanation of benzofurans, affording products with excellent enantiopurity. nih.gov This demonstrates the potential of directed evolution of enzymes to create biocatalysts for specific and valuable transformations.

Enzymatic halogenation is another area of intense research with direct relevance to the synthesis of this compound. nih.govnih.gov Flavin-dependent halogenases are a class of enzymes that can catalyze the regioselective halogenation of aromatic substrates. frontiersin.org While the direct enzymatic iodination of a 1,3-dihydro-2-benzofuran precursor has yet to be reported, the discovery and engineering of halogenases with the desired substrate specificity and regioselectivity is a key goal for future research. The use of such enzymes could provide a green and highly selective method for the introduction of the iodine atom.

Furthermore, cryptic halogenation, where a halogen is transiently incorporated into a biosynthetic intermediate to facilitate a subsequent transformation before being removed, is a fascinating natural strategy. rsc.org Understanding and harnessing these cryptic pathways could inspire novel synthetic disconnections and strategies for the construction of complex benzofuran-containing natural products. The use of alcohol dehydrogenases for the enantioselective reduction of ketone precursors to chiral alcohols is another well-established biocatalytic method that could be applied to the synthesis of chiral derivatives of this compound. georgiasouthern.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-1,3-dihydro-2-benzofuran, and how do substituents influence reaction pathways?

- Methodology : The synthesis of benzofuran derivatives often involves cyclization reactions or functional group modifications. For example, 5-iodo derivatives can be synthesized via electrophilic iodination using iodine monochloride (ICl) or via Suzuki coupling with iodinated precursors. Substituents like sulfonyl or methyl groups (e.g., in 5-iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran) require careful selection of oxidizing agents (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) and solvents (e.g., hexafluoropropan-2-ol) to avoid side reactions .

- Data Contradiction Note : While some protocols use mild conditions for iodination, others report lower yields due to steric hindrance from bulky substituents. Researchers should validate reaction conditions using NMR and mass spectrometry to confirm regioselectivity .

Q. How can structural characterization of this compound derivatives be systematically performed?

- Methodology :

- X-ray crystallography : Resolve crystal structures to determine bond lengths (e.g., C–I: ~2.09 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .

- Spectroscopy : Use H/C NMR to identify methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm). IR spectroscopy confirms carbonyl or sulfonyl stretches (~1700 cm) .

Advanced Research Questions

Q. What factors govern the regioselectivity and reactivity of this compound in cross-coupling reactions?

- Methodology : The iodine atom’s position and electronic effects (e.g., electron-withdrawing sulfonyl groups) influence reactivity. For example, Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids. Monitor reaction progress via TLC and HPLC to detect intermediates .

- Data Interpretation : Geometric parameters (e.g., C–S bond lengths: ~1.76 Å in sulfonyl derivatives) and steric effects from substituents (e.g., 2,7-dimethyl groups) can hinder coupling efficiency. Use X-ray data to correlate steric bulk with reaction yields .

Q. How can crystallographic data resolve contradictions in reported bond angles or packing motifs for iodinated benzofurans?

- Methodology : Compare experimental data (e.g., C–C–C angles: ~120°) with literature values for similar compounds. For example, in 5-iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran, deviations in O–S–O angles (~119°) may arise from crystal packing forces or hydrogen-bonding networks .

- Troubleshooting : Use software like Mercury or Olex2 to visualize intermolecular interactions (e.g., C–H···O) and assess their impact on lattice stability. Re-refine data with higher-resolution datasets if discrepancies exceed 0.05 Å .

Q. What experimental design principles are critical for studying the photophysical properties of iodinated benzofurans?

- Methodology :

- UV-Vis Spectroscopy : Measure absorption maxima (e.g., ~280–320 nm for benzofuran cores) and correlate with substituent effects (e.g., iodine’s heavy atom effect).

- Fluorescence Quenching : Assess iodine’s impact on emission intensity using time-resolved spectroscopy .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in NMR data for iodinated benzofuran derivatives?

- Solution :

- Use C DEPT-135 to distinguish CH groups from quaternary carbons.

- Employ NOESY to confirm spatial proximity of methyl groups (e.g., 2,7-dimethyl substituents) .

- Case Study : In 5-iodo-2-methyl-3-phenylsulfinyl-1-benzofuran, overlapping aromatic signals were resolved using COSY and HSQC .

Q. What safety protocols are essential for handling iodinated benzofurans?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Dispose of iodine-containing waste via halogen-specific protocols (e.g., neutralization with NaSO) .

Data Interpretation Tools

Q. Which software tools are recommended for analyzing crystallographic or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.